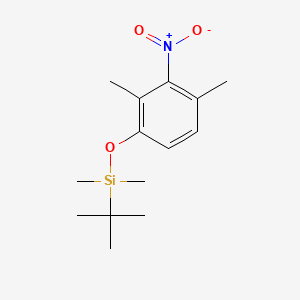

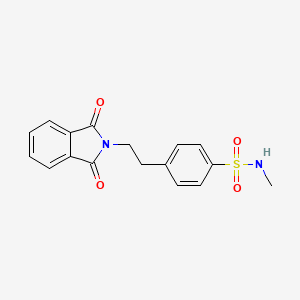

4-(2-(1,3-Dioxoisoindolin-2-YL)ethyl)-N-methylbenzenesulfonamide

説明

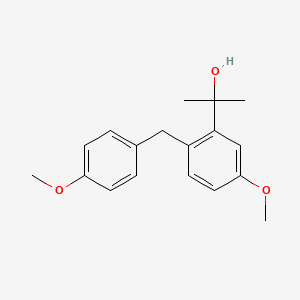

4-(2-(1,3-Dioxoisoindolin-2-YL)ethyl)-N-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C17H16N2O4S and its molecular weight is 344.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality 4-(2-(1,3-Dioxoisoindolin-2-YL)ethyl)-N-methylbenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2-(1,3-Dioxoisoindolin-2-YL)ethyl)-N-methylbenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Antihyperglycemic Activity

- Eissa (2013) synthesized isoindoline-1,3-dione analogues with aryl sulfonylurea moieties, including compounds related to 4-(2-(1,3-Dioxoisoindolin-2-YL)ethyl)-N-methylbenzenesulfonamide, for antihyperglycemic activity. These compounds showed significant serum glucose reduction, indicating potential as antidiabetic drugs (Eissa, 2013).

Antimicrobial and Antiproliferative Agents

- Abbasi et al. (2017) synthesized sulfonamides bearing 1,4-benzodioxin ring, structurally related to the compound , demonstrating good inhibitory activity against various bacterial strains and lipoxygenase enzyme. This suggests potential as therapeutic agents for inflammatory diseases (Abbasi et al., 2017).

- El-Gilil (2019) reported on N-ethyl-N-methylbenzenesulfonamide derivatives, showing effective antimicrobial and antiproliferative properties. This supports the potential of related compounds in treating infections and inhibiting cancer cell growth (El-Gilil, 2019).

Antioxidant Additives for Lubricating Oils

- Habib et al. (2014) explored derivatives, including 4-(2-(1,3-Dioxoisoindolin-2-YL)ethyl)-N-methylbenzenesulfonamide, as antioxidant additives for lubricating oils, with some compounds showing high antioxidant activity. This research indicates their utility in enhancing the performance of lubricating oils (Habib et al., 2014).

Antitubercular Agent

- Purushotham & Poojary (2018) investigated the potential of N-[1-Hydrazinyl-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-4-methylbenzenesulfonamide, structurally similar to the compound , as an antitubercular agent. Their research involved docking against the enoyl reductase enzyme of Mycobacterium tuberculosis, suggesting possible applications in treating tuberculosis (Purushotham & Poojary, 2018).

特性

IUPAC Name |

4-[2-(1,3-dioxoisoindol-2-yl)ethyl]-N-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O4S/c1-18-24(22,23)13-8-6-12(7-9-13)10-11-19-16(20)14-4-2-3-5-15(14)17(19)21/h2-9,18H,10-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWFMMRXCLICKFE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)C1=CC=C(C=C1)CCN2C(=O)C3=CC=CC=C3C2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O4S | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-(1,3-Dioxoisoindolin-2-YL)ethyl)-N-methylbenzenesulfonamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-(Iodomethyl)-8,8'-spirobi[7,9-dioxa-8-silanuidabicyclo[4.3.0]nona-1,3,5-triene];triethylazanium](/img/structure/B8263812.png)